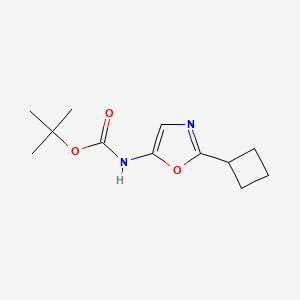![molecular formula C9H14Cl2N2 B13467716 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride: is a heterocyclic compound with a unique structure that includes a fused pyridine and azepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azepine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects.
Comparaison Avec Des Composés Similaires
- 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
- 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Comparison: Compared to similar compounds, 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is unique due to its specific dihydrochloride salt form, which may influence its solubility, stability, and biological activity. The presence of the dihydrochloride group can enhance its interaction with biological targets and improve its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8-7-10-5-2-4-9(8)11-6-1;;/h1,3,6,10H,2,4-5,7H2;2*1H |
Clé InChI |
ZAOCPPNTFCKRRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





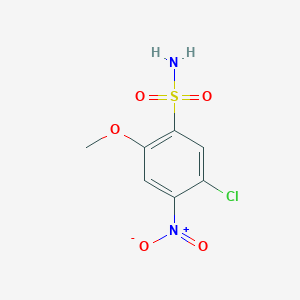
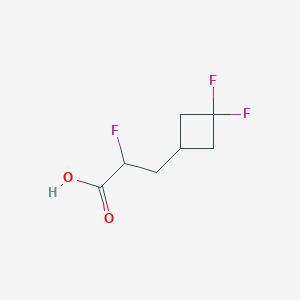
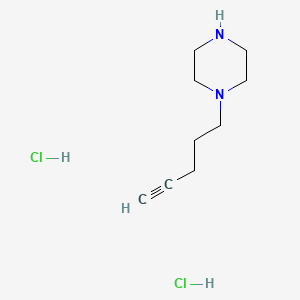
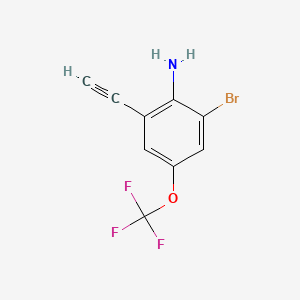
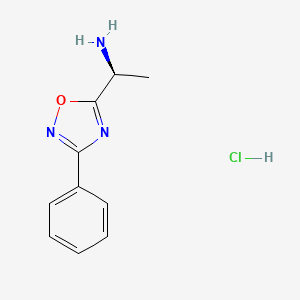
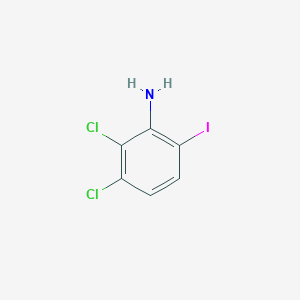
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
